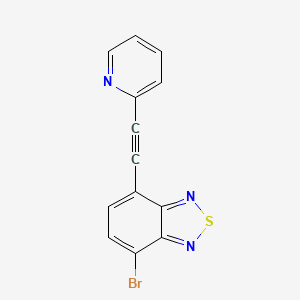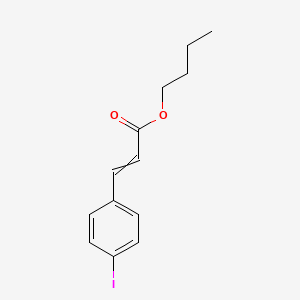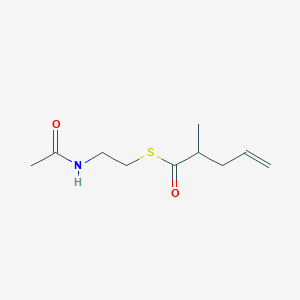
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate is a chemical compound with the molecular formula C10H19NO2S It is characterized by the presence of an acetamido group, an ethyl chain, and a thioester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Acetamidoethyl) 2-methylpent-4-enethioate typically involves the reaction of 2-methylpent-4-en-1-ol with thioacetic acid, followed by the introduction of the acetamido group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of S-(2-Acetamidoethyl) 2-methylpent-4-enethioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the thioester linkage can undergo hydrolysis to release active thiol groups. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- S-(2-Acetamidoethyl) hexadecanethioate
- S-(2-Acetamidoethyl) octadecanethioate
Comparison
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate is unique due to its shorter carbon chain and the presence of a double bond in the pentenyl group. This structural difference can influence its reactivity and interaction with biological targets, making it distinct from its longer-chain analogs.
特性
CAS番号 |
398518-37-1 |
|---|---|
分子式 |
C10H17NO2S |
分子量 |
215.31 g/mol |
IUPAC名 |
S-(2-acetamidoethyl) 2-methylpent-4-enethioate |
InChI |
InChI=1S/C10H17NO2S/c1-4-5-8(2)10(13)14-7-6-11-9(3)12/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
InChIキー |
PUEHFPKTZBUZLN-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C)C(=O)SCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


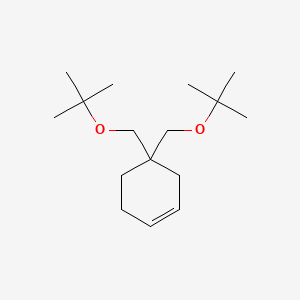
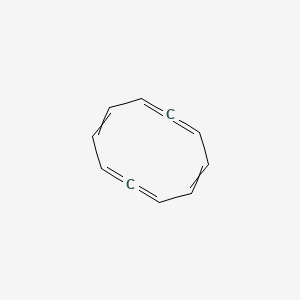
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
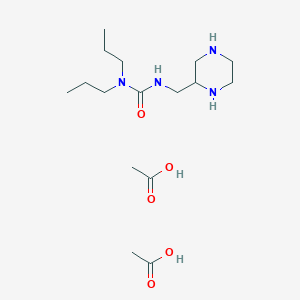
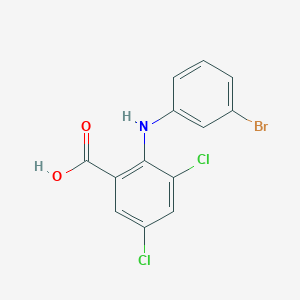
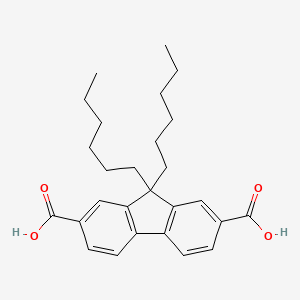
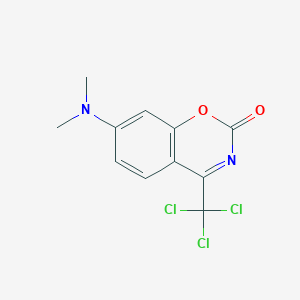
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
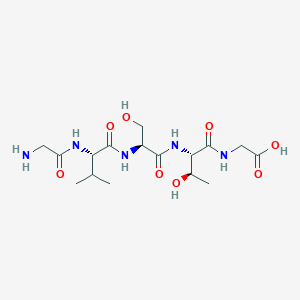
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
